2-(4-Chlorobutyl)-1,3-dioxolane
Overview
Description
2-(4-Chlorobutyl)-1,3-dioxolane is an organic compound that features a dioxolane ring substituted with a 4-chlorobutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorobutyl)-1,3-dioxolane typically involves the reaction of 1,3-dioxolane with 4-chlorobutyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction can be represented as follows:
1,3-dioxolane+4-chlorobutyl chlorideNaOH, refluxthis compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorobutyl)-1,3-dioxolane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 4-chlorobutyl group can be substituted by other nucleophiles such as hydroxide, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: Reduction of the compound can lead to the formation of 4-butyl-1,3-dioxolane.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. These reactions are typically carried out in polar solvents such as water or ethanol.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.
Major Products Formed
Substitution Reactions: Products include 2-(4-hydroxybutyl)-1,3-dioxolane, 2-(4-aminobutyl)-1,3-dioxolane, and 2-(4-mercaptobutyl)-1,3-dioxolane.
Oxidation Reactions: Products include 2-(4-hydroxybutyl)-1,3-dioxolane and 2-(4-carboxybutyl)-1,3-dioxolane.
Reduction Reactions: The major product is 4-butyl-1,3-dioxolane.
Scientific Research Applications
2-(4-Chlorobutyl)-1,3-dioxolane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 2-(4-Chlorobutyl)-1,3-dioxolane involves its interaction with molecular targets such as enzymes and receptors. The chlorine atom in the 4-chlorobutyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. Additionally, the dioxolane ring can interact with hydrophobic pockets in proteins, affecting their function and stability.
Comparison with Similar Compounds
2-(4-Chlorobutyl)-1,3-dioxolane can be compared with other similar compounds such as:
2-(4-Bromobutyl)-1,3-dioxolane: Similar structure but with a bromine atom instead of chlorine. It may exhibit different reactivity and biological activity.
2-(4-Hydroxybutyl)-1,3-dioxolane: Contains a hydroxyl group instead of chlorine, leading to different chemical properties and applications.
2-(4-Aminobutyl)-1,3-dioxolane: Contains an amino group, which can form hydrogen bonds and exhibit different biological interactions.
The uniqueness of this compound lies in its specific reactivity due to the presence of the chlorine atom, making it a valuable compound for various chemical and biological applications.
Properties
IUPAC Name |
2-(4-chlorobutyl)-1,3-dioxolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClO2/c8-4-2-1-3-7-9-5-6-10-7/h7H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFTDGDAKGDUYGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CCCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10409060 | |
Record name | 2-(4-Chlorobutyl)-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10409060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118336-86-0 | |
Record name | 2-(4-Chlorobutyl)-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10409060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 118336-86-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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